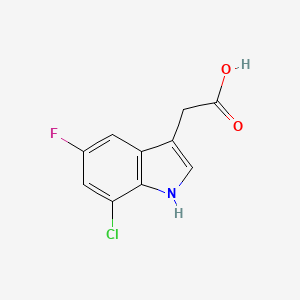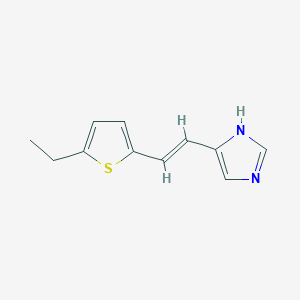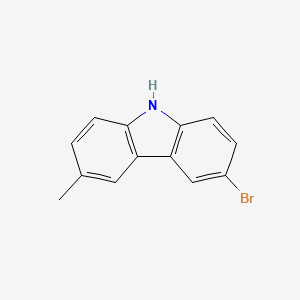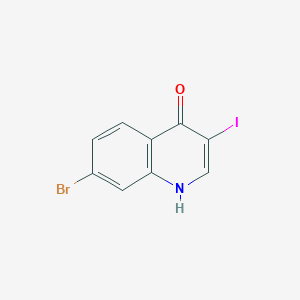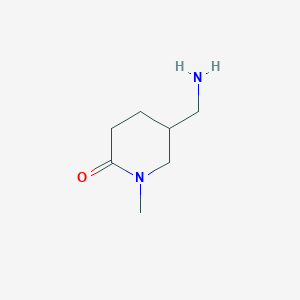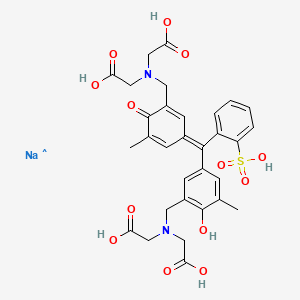
CID 137156390
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator for metal titrations. It is known for its ability to form complexes with metal ions, changing color based on the pH of the solution. This compound is particularly useful in analytical chemistry for detecting and quantifying metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through ion-exchange chromatography using DEAE-cellulose and eluting with a sodium chloride solution. This process separates the desired compound from impurities such as Cresol Red and iminodiacetic acid . To obtain the free acid form, the sodium salt can be dissolved in water and acidified with acetic acid .
Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves the use of advanced purification techniques to achieve high purity levels. Historically, commercial preparations were often impure, but modern methods have improved the purity to as high as 90% .
Análisis De Reacciones Químicas
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation and chelation with metal ions. It is particularly sensitive to pH changes, which affect its color and complexation behavior .
Common Reagents and Conditions:
Complexation: It forms red-purple complexes with metal ions in acidic solutions (pH < 6) and yellow complexes in basic solutions (pH > 6.3).
Major Products: The major products formed from these reactions are metal complexes, which are used in various analytical applications to detect and quantify metal ions .
Aplicaciones Científicas De Investigación
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in metal titrations, particularly for detecting and quantifying metal ions in solutions .
Biology and Medicine: In biological research, it is used in the fluorescent histochemical detection of alkaline phosphatase and in the preparation of FBX (ferrous benzoic xylenol orange) gel to study the effects of MRI parameters on image quality .
Industry: Industrially, Xylenol Orange sodium salt is used in the spectrophotometric detection and assay of metal ions, making it valuable in quality control and environmental monitoring .
Mecanismo De Acción
Xylenol Orange sodium salt exerts its effects through complexation and chelation with metal ions. The compound changes color based on the pH of the solution and the presence of specific metal ions. For example, in the presence of ferric ions, it forms a red complex, while in the presence of ferrous ions, it forms a yellow complex . This color change is due to the formation of metal-ligand complexes, which alter the electronic structure of the compound and its absorption properties .
Comparación Con Compuestos Similares
Cresol Red: Another triarylmethane dye used as a pH indicator.
Iminodiacetic Acid: A chelating agent used in various analytical applications.
Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions and its sensitivity to pH changes. This makes it particularly valuable in analytical chemistry for detecting and quantifying metal ions in various samples .
Propiedades
Fórmula molecular |
C31H32N2NaO13S |
|---|---|
Peso molecular |
695.6 g/mol |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/b29-20-; |
Clave InChI |
HLDHQHVOICRHJX-XVSWSKOJSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)O.[Na] |
SMILES canónico |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




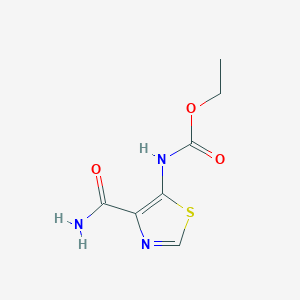

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
